molecular formula C9H18N2O B2435260 1-(Oxolan-3-ylmethyl)piperazine CAS No. 933760-06-6

1-(Oxolan-3-ylmethyl)piperazine

Cat. No.: B2435260
CAS No.: 933760-06-6
M. Wt: 170.256
InChI Key: BSWVSDVQRSJADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Oxolan-3-ylmethyl)piperazine” is an organic compound with a molecular weight of 170.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazines, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H18N2O . The InChI key is BSWVSDVQRSJADG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Spiro[oxolane-2,2′-piperazine] Derivatives : 3-(3-hydroxy)propylidene-piperazine-2,5-dione, derived from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate, reacts with N-bromosuccinimide (NBS) in chloroform to yield spiro[oxolane-2,2′-piperazine] derivatives. This process also involves water to generate specific trione and dione-ol compounds, with structural confirmation through various methods (Shin, Sato, Honda, & Yoshimura, 1983).

Antifungal Agent Analysis

  • Ketoconazole Ion-Selective Electrode : The research into ion-selective electrodes for ketoconazole, an antifungal agent, involves the use of compounds related to 1-(Oxolan-3-ylmethyl)piperazine. These studies are essential for understanding the drug's presence in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Novel Derivatives and Pharmacological Evaluation

  • Depression and Anxiety Treatment : The synthesis of novel compounds involving this compound has been investigated for their antidepressant and antianxiety activities. These studies involve behavioral tests in mice, highlighting the compound's potential in treating mental health conditions (Kumar et al., 2017).

Antitumor Activity

  • DNA-Directed Alkylating Agents : Piperazine derivatives, including those related to this compound, have been synthesized and evaluated for their DNA affinity and antitumor activity. This research is crucial for developing new cancer treatments (Al-Soud & Al-Masoudi, 2004).

Anticonvulsant Activity

  • New Kojic Acid Derivatives : Research on new kojic acid derivatives, involving substituted piperazine derivatives, explores their potential as anticonvulsant compounds. Such studies are significant for epilepsy treatment and understanding the neurological impact of these compounds (Aytemir, Septioğlu, & Çalış, 2010).

Radiotracer Development

  • Analogues of σ Receptor Ligand : Studies on novel analogues of the σ receptor ligand, involving this compound, focus on reducing lipophilicity for potential use as positron emission tomography radiotracers. This research is pivotal in diagnostic imaging in oncology (Abate et al., 2011).

Antibacterial and Antifungal Properties

  • Novel Bis(Pyrazole-Benzofuran) Hybrids : Research on bis(pyrazole-benzofuran) hybrids linked via piperazine moiety demonstrates significant antibacterial and cytotoxic activities, with potential applications in combating bacterial infections and biofilm formation (Mekky & Sanad, 2020).

Metabolic Pathways

  • Cytochrome P450 Enzyme Involvement : Investigating the metabolism of novel antidepressants like Lu AA21004, which involves this compound derivatives, helps understand the drug's biotransformation and the role of various enzymes in its metabolic pathways (Hvenegaard et al., 2012).

Central Pharmacological Activity

  • Therapeutic Applications : Piperazine derivatives, including this compound, have been studied for their central pharmacological activity, particularly in the development of antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Safety and Hazards

The safety information available indicates that “1-(Oxolan-3-ylmethyl)piperazine” is potentially dangerous. It has hazard statements H302, H312, H314, H332, H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Piperazine-based compounds are frequently found in biologically active compounds and are widely employed in drugs . Therefore, the synthesis and study of piperazine derivatives, including “1-(Oxolan-3-ylmethyl)piperazine”, are likely to continue to be an area of active research.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWVSDVQRSJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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